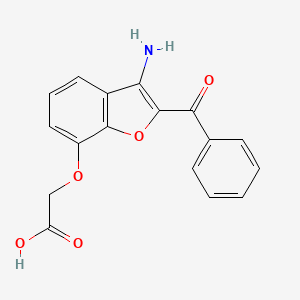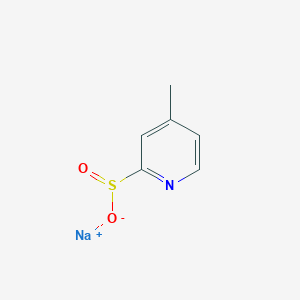
((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid involves multiple steps, typically starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents. The amino and benzoyl groups are then introduced through subsequent reactions, such as amination and acylation.
Analyse Chemischer Reaktionen
((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Wirkmechanismus
The mechanism of action of ((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid can be compared with other benzofuran derivatives, such as:
2-Benzoylbenzofuran: Lacks the amino and acetic acid groups, making it less versatile in certain reactions.
3-Aminobenzofuran: Lacks the benzoyl and acetic acid groups, limiting its applications in synthesis and biological studies.
7-Hydroxybenzofuran:
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
301538-62-5 |
|---|---|
Molekularformel |
C17H13NO5 |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
2-[(3-amino-2-benzoyl-1-benzofuran-7-yl)oxy]acetic acid |
InChI |
InChI=1S/C17H13NO5/c18-14-11-7-4-8-12(22-9-13(19)20)16(11)23-17(14)15(21)10-5-2-1-3-6-10/h1-8H,9,18H2,(H,19,20) |
InChI-Schlüssel |
SZACDWGQKUUAAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=CC=C3)OCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)





![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)

![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)



![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)
